Product packaging for beta-Sesquiphellandrene(Cat. No.:)

beta-Sesquiphellandrene

Cat. No.: B1252223
M. Wt: 204.35 g/mol
InChI Key: PHWISBHSBNDZDX-LSDHHAIUSA-N
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Description

Significance of Sesquiterpenoids in Natural Product Chemistry

Sesquiterpenoids represent a vast and structurally diverse class of natural products, comprising over 5,000 known compounds. nih.gov These 15-carbon isoprenoid molecules are synthesized from farnesyl pyrophosphate and exhibit a remarkable variety of cyclic and acyclic skeletons. scielo.brnih.gov The sheer structural diversity of sesquiterpenoids has made them a cornerstone of natural product chemistry, offering a rich field for phytochemical analysis and the discovery of novel molecular architectures. researchgate.net

Their significance extends beyond their chemical complexity. Sesquiterpenoids play crucial physiological roles in the plants and marine organisms from which they are often isolated. nih.govresearchgate.net Furthermore, they exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antitumor, antiviral, and insecticidal properties. researchgate.netmdpi.com This has made them valuable leads for the development of new therapeutic agents and agrochemicals. nih.govresearchgate.net The exploration of sesquiterpenoids continues to be a dynamic area of research, with ongoing efforts to isolate, identify, and characterize new compounds and to understand their biosynthesis and ecological functions. researchgate.net

Overview of Beta-Sesquiphellandrene as a Research Focus

This compound is a sesquiterpene hydrocarbon that has garnered significant attention within the scientific community. mdpi.com It is a constituent of the essential oils of various plants, notably ginger (Zingiber officinale) and turmeric (Curcuma longa). researchgate.net The compound is characterized by a cyclohexene (B86901) ring substituted with a methylidene group and a 6-methylhept-5-en-2-yl group. nih.gov

Research into this compound has been spurred by its potential biological activities. Studies have indicated its promise as an antiviral and anticancer agent. caymanchem.com For instance, it has been investigated for its ability to interact with viral proteins, such as the spike protein of SARS-CoV-2. nih.gov Moreover, its antiproliferative effects against various cancer cell lines have been compared to those of curcumin, another well-known compound from turmeric. mdpi.comresearchgate.net The unique chemical structure and notable biological properties of this compound make it a compelling subject for further investigation in the field of natural product chemistry and drug discovery.

Historical Context of this compound Investigations

The investigation of terpenes, the broader class to which this compound belongs, has a history dating back to the mid-20th century, with early studies focusing on compounds like carotenoids. nih.gov The isolation and structural elucidation of specific sesquiterpenes from natural sources have been a continuous effort in natural product chemistry. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1252223 beta-Sesquiphellandrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1

InChI Key

PHWISBHSBNDZDX-LSDHHAIUSA-N

SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1

Canonical SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Origin of Product

United States

Biosynthesis and Metabolic Pathways

Enzymatic Catalysis and Mechanistic Pathways

The formation of beta-sesquiphellandrene is a testament to the elegance and complexity of enzymatic catalysis. This process is orchestrated by a class of enzymes known as sesquiterpene synthases, which guide the transformation of a linear precursor into the final cyclic product.

Farnesyl Diphosphate (B83284) (FPP) as a Precursor Molecule

The journey to this compound begins with farnesyl diphosphate (FPP), a C15 isoprenoid. researchgate.netpeerj.com FPP is a central intermediate in the biosynthesis of a vast array of isoprenoid compounds, including sesquiterpenes, triterpenes, and sterols. peerj.com It is synthesized through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by farnesyl diphosphate synthase (FPPS). researchgate.netpeerj.com

Role of Sesquiterpene Synthases in Cyclization and Rearrangements

Sesquiterpene synthases are the master architects in the construction of the diverse world of sesquiterpenes. nih.gov These enzymes catalyze the conversion of the linear FPP into a multitude of cyclic and acyclic structures. nih.gov The biosynthesis of sesquiterpenes is initiated by the metal-dependent ionization of FPP, which is then followed by a series of complex chemical events including isomerizations, cyclizations, and rearrangements, all orchestrated by the sesquiterpene synthase. nih.gov

The specific enzyme responsible for the synthesis of this compound is this compound synthase, classified under the EC number 4.2.3.123. expasy.orgqmul.ac.ukwikipedia.org This enzyme catalyzes the reaction where (2E,6E)-farnesyl diphosphate is converted into this compound and diphosphate. expasy.orgqmul.ac.uk This enzyme has been identified and characterized in several plant species, including Persicaria minor and in the context of herbivore-induced volatile production in sorghum. nih.govqmul.ac.uk Research has also identified an α-zingiberene/β-sesquiphellandrene synthase as responsible for the formation of major sesquiterpenoids in ginger and turmeric rhizomes. plos.org

Enzyme Classification
Accepted Name This compound synthase
Systematic Name (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, β-sesquiphellandrene-forming)
EC Number 4.2.3.123
Alternative Name(s) Tps1, Os08g07100 (gene name)
Reaction Catalysed (2E,6E)-farnesyl diphosphate = this compound + diphosphate

Data from multiple sources. expasy.orgqmul.ac.ukwikipedia.org

The conversion of FPP to this compound proceeds through a series of highly reactive carbocationic intermediates. mdpi.comresearchgate.net These cascades are initiated by the removal of the diphosphate group from FPP, a step that is often rate-limiting. mdpi.com The resulting carbocation is then guided through a series of rearrangements and cyclizations within the enzyme's active site. mdpi.com The specific folding of the FPP substrate and the shape of the active site dictate the final product of this complex reaction cascade.

The initial and critical step in the biosynthesis of sesquiterpenes is the ionization of the diphosphate group from FPP. mdpi.com This process is dependent on the presence of divalent metal ions, such as Mg²⁺, which help to stabilize the leaving diphosphate anion. mdpi.com The loss of the diphosphate moiety from FPP leads to the formation of a farnesyl cation. researchgate.net This highly reactive intermediate can then undergo cyclization. For instance, the farnesyl cation can cyclize to form a bisabolyl cation, a key intermediate in the pathway to many sesquiterpenes, including this compound. beilstein-journals.org

The final steps in the formation of this compound involve protonation and deprotonation events. nih.govwikipedia.org After the carbocationic cascade and cyclizations, the reaction is terminated by the removal of a proton from an intermediate carbocation, which leads to the formation of a stable double bond in the final product. nih.gov The specific site of deprotonation is crucial in determining the final structure of the sesquiterpene. dntb.gov.ua In some sesquiterpene syntheses, the process can even involve the reprotonation of a neutral intermediate, highlighting the intricate control exerted by the enzyme. researchgate.net

Diphosphate Ionization and Intermediate Formation

Kinetic Characterization of Sesquiterpene Synthases

The enzymatic heroes of this story are the sesquiterpene synthases (STSs), which catalyze the transformation of the linear FPP into a vast array of cyclic sesquiterpene structures. nih.govsemanticscholar.org The kinetic properties of these enzymes are crucial for understanding their efficiency and product specificity.

A key enzyme in the production of β-sesquiphellandrene is the β-sesquiphellandrene synthase. In one study, a recombinant Persicaria minor sesquiterpene synthase (PmSTS) was characterized. nih.gov This enzyme demonstrated optimal activity at a temperature of 30°C and a pH of 8.0. nih.gov It showed specificity for the C15 substrate FPP, with determined Km and kcat values that are comparable to other plant sesquiterpene synthases. nih.gov This indicates a similar level of substrate affinity and catalytic turnover rate.

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for analyzing the products of these enzymatic reactions, allowing for the quantification of individual sesquiterpenes like β-sesquiphellandrene and the determination of the kinetic parameters of the responsible synthases. nih.gov

Genetic Regulation and Gene Identification

The production of β-sesquiphellandrene is tightly controlled at the genetic level. The identification and study of the genes encoding sesquiterpene synthases are paramount to understanding and manipulating its biosynthesis.

Identification and Cloning of Sesquiterpene Synthase Genes (e.g., PmSTS, OsTPS31)

Significant progress has been made in identifying and cloning the genes responsible for β-sesquiphellandrene synthesis. A notable example is the sesquiterpene synthase gene from Persicaria minor (PmSTS). plos.orgresearchgate.net This gene has been successfully cloned and expressed in heterologous systems like Lactococcus lactis and Arabidopsis thaliana, where it was shown to be responsible for the production of β-sesquiphellandrene. researchgate.netresearchgate.net

In rice (Oryza sativa), the terpene synthase gene OsTPS31 (also known as LOC_Os08g07100) has been identified as a multi-product enzyme. mdpi.comresearchgate.net When it reacts with FPP, it produces a remarkable 14 different sesquiterpenes, with zingiberene (B123854) and β-sesquiphellandrene being the main products. mdpi.comresearchgate.net

The cloning of these genes often involves techniques like reverse transcription-polymerase chain reaction (RT-PCR) from plant tissues and subsequent expression in microbial hosts such as Escherichia coli for functional characterization. nchu.edu.twnih.gov

Gene NameOrganismMajor Products
PmSTS Persicaria minorβ-sesquiphellandrene, β-farnesene nih.govnih.gov
OsTPS31 Oryza sativa (rice)Zingiberene, β-sesquiphellandrene mdpi.comresearchgate.net
SbTPS1/SbTPS2 Sorghum bicolor (sorghum)Zingiberene, β-bisabolene, β-sesquiphellandrene nih.gov
ST00A/ST00B Zingiber officinale (ginger), Curcuma longa (turmeric)(−)-α-zingiberene, (−)-β-sesquiphellandrene, β-bisabolene plos.org
AjTPS8 Aquilegia japonicaβ-sesquiphellandrene, β-bisabolene oup.com

Gene Expression Analysis in Producing Organisms

The expression levels of sesquiterpene synthase genes can vary significantly between different plant tissues and in response to environmental stimuli. For instance, in Atractylodes lancea, the relative content of β-sesquiphellandrene has been shown to exhibit an "initial increase followed by a decrease" pattern in response to methyl jasmonate treatment, a plant stress hormone. frontiersin.org This suggests that the expression of the corresponding synthase gene is transcriptionally regulated.

In rice, the expression of OsTPS31 and the related OsTPS30 has been observed to be upregulated in response to certain pathogens, indicating a role for β-sesquiphellandrene in plant defense. nih.govresearchgate.net Furthermore, studies on the diurnal cycle of volatile emissions in rice have shown that the release of sesquiphellandrene can be influenced by light and dark cycles, which correlates with the expression patterns of the responsible terpene synthase genes. tennessee.edu

Phylogenetic Analysis of Sesquiterpene Synthases

Phylogenetic analyses of sesquiterpene synthases (STSs) provide valuable insights into their evolutionary relationships and functional diversification. researchgate.net These studies have shown that STSs from various organisms, including plants and fungi, can be clustered into distinct clades based on their amino acid sequences. nih.govsemanticscholar.orgresearchgate.net This clustering often correlates with the type of initial cyclization reaction they catalyze. researchgate.net

Plant terpene synthases (TPS) are categorized into several subfamilies (TPS-a, TPS-b, TPS-c, etc.). mdpi.comfrontiersin.org Sesquiterpene synthases, including those that produce β-sesquiphellandrene, typically belong to the TPS-a subfamily in angiosperms. researchgate.netmdpi.com For example, a phylogenetic tree constructed with the Persicaria minor β-sesquiphellandrene synthase (PmSTS) showed that it groups within the angiosperm TPS-a subfamily. researchgate.net This evolutionary framework helps in predicting the function of newly discovered TPS genes. d-nb.info

Lineage-Specific Gene Duplication and Evolution

The vast diversity of sesquiterpenes is, in part, a result of gene duplication events followed by the functional divergence of the duplicated genes. nih.gov This process, known as lineage-specific gene duplication, has played a significant role in the evolution of sesquiterpene biosynthesis in various plant families. nih.govfrontiersin.org

In sorghum, for example, SbTPS1, SbTPS2, and SbTPS3 are found in tandem repeats and are believed to have evolved through local gene duplication in a lineage-specific manner. nih.gov Both SbTPS1 and SbTPS2 produce β-sesquiphellandrene as one of their major products. nih.gov Similarly, in the Oryza genus (which includes rice), the combinatorial evolution of duplicated TPS genes in a dynamic, species-specific manner is largely responsible for the chemical diversity of terpenes. nih.gov This evolutionary process can lead to subfunctionalization (where the duplicated genes divide the ancestral function) or neofunctionalization (where one of the duplicates acquires a new function). nih.gov

Metabolic Engineering for Enhanced Production

The potential applications of β-sesquiphellandrene have spurred interest in developing strategies to increase its production. Metabolic engineering offers a powerful approach to achieve this by manipulating the biosynthetic pathways in microbial or plant hosts.

One successful strategy has been the heterologous expression of β-sesquiphellandrene synthase genes in microorganisms. For instance, the PmSTS gene from Persicaria minor has been expressed in Lactococcus lactis. plos.orgnih.gov To further boost production, researchers have co-expressed the mvk (mevalonate kinase) and mvaA (HMG-CoA reductase) genes from the lactococcal mevalonate (B85504) pathway. nih.govplos.org This co-expression was found to double the amount of β-sesquiphellandrene produced, demonstrating that enhancing the supply of the FPP precursor is a key strategy. nih.gov

In tomato fruits, efforts to enhance sesquiterpene production have focused on overcoming limitations in the cytosolic FPP pool. frontiersin.org Co-expression of hydroxymethylglutaryl-CoA reductase (HMGR) and isopentenyl phosphate (B84403) kinase (IPK) has been shown to increase the metabolic flux through the mevalonate (MVA) pathway, leading to higher yields of FPP-derived sesquiterpenes. frontiersin.org These approaches highlight the potential of metabolic engineering to create efficient, cell-based factories for the sustainable production of valuable compounds like β-sesquiphellandrene. escholarship.orgnih.govresearchgate.net

Strategies in Heterologous Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae, Lactococcus lactis)

While plants are the natural producers of a vast array of isoprenoids, their production rates are often low, prompting researchers to turn to microbial systems as cellular factories. plos.org Various microorganisms have been engineered as heterologous hosts for the production of plant sesquiterpenes. plos.org

Escherichia coli and the yeast Saccharomyces cerevisiae are the most extensively studied hosts for producing isoprenoids, including sesquiterpenes, due to their well-understood genetics and rapid growth. plos.orgnih.gov The gene for β-sesquiphellandrene synthase from Persicaria minor (PmSTS) has been successfully expressed in E. coli for characterization studies. mdpi.com

More recently, the food-grade bacterium Lactococcus lactis has emerged as a promising heterologous host. plos.org Researchers have successfully cloned and expressed the β-sesquiphellandrene synthase gene from P. minor in L. lactis. plos.orgmdpi.com This recombinant strain was capable of producing β-sesquiphellandrene in vivo without the need for externally supplied substrates. plos.orgresearchgate.net In vitro enzymatic assays confirmed that the expressed protein was a functional β-sesquiphellandrene synthase, with β-sesquiphellandrene accounting for 85.4% of the total sesquiterpenes produced. plos.orgresearchgate.net

Pathway Optimization and Flux Control

A central challenge in heterologous production is ensuring a sufficient supply of the precursor molecule, FPP. Microbial hosts often have native metabolic pathways that produce only the necessary amounts of FPP for their own survival, creating a bottleneck for high-yield production of foreign terpenes. escholarship.org Therefore, metabolic engineering strategies focus on optimizing the biosynthetic pathway and controlling the metabolic flux towards the desired product. nih.govnih.govfrontiersin.org

Key strategies involve up-regulating the native MVA or MEP pathways or introducing a heterologous MVA pathway to boost the precursor pool. escholarship.org This can be achieved by controlling gene expression levels to balance the pathway, preventing the accumulation of toxic intermediates and minimizing the metabolic burden on the host cell. nih.govfrontiersin.org In the context of β-sesquiphellandrene production in Lactococcus lactis, which utilizes the MVA pathway, efforts have focused on enhancing the carbon flux through this specific pathway to increase the final product yield. plos.orgresearchgate.net

Overexpression of Rate-Limiting Enzymes (e.g., HMGR)

Table 1: Effect of HMGR Overexpression on β-Sesquiphellandrene Production in L. lactis
Engineering StrategyHost OrganismTarget EnzymeObserved Production IncreaseReference
Overexpression of endogenous rate-limiting enzymeLactococcus lactis3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR)1.25–1.60 fold plos.orghu.edu.jo

Directed Evolution and Enzyme Promiscuity Studies

Terpene synthases are remarkable catalysts known for their ability to generate complex and diverse molecular structures from a single substrate. researchgate.net Directed evolution and site-directed mutagenesis are powerful tools used to explore and engineer the catalytic potential of these enzymes, altering their product profiles to create novel compounds. cardiff.ac.ukescholarship.org

Site-Directed Mutagenesis for Product Diversity

The product specificity of a terpene synthase is dictated by the precise architecture of its active site, which guides the complex carbocation cascade during catalysis. researchgate.net Even minor changes to key amino acid residues can significantly alter the final product. researchgate.net

Studies on the β-sesquiphellandrene synthase from Persicaria minor (PmSTS) have demonstrated this principle effectively. By introducing single point mutations within the enzyme's active site, researchers were able to transform it into a more promiscuous catalyst. researchgate.netnih.gov While the wild-type enzyme predominantly produces β-sesquiphellandrene, specific mutants gained the ability to synthesize additional, new-to-nature hydroxylated sesquiterpenes, including sesquicineole, sesquisabinene hydrate, and α-bisabolol. researchgate.netnih.gov

Active Site Residue Characterization and Plasticity (e.g., L454 in PmSTS)

Detailed investigation into the active site of PmSTS identified a specific amino acid, Leucine (B10760876) 454 (L454), as a critical residue for determining product specificity. researchgate.netnih.govresearchgate.net This residue is located within the active site cavity and influences how the FPP substrate is folded and cyclized.

Site-directed mutagenesis experiments targeting this position revealed its remarkable plasticity. Replacing the bulky leucine with a smaller glycine (B1666218) (L454G) or alanine (B10760859) (L454A) residue created additional space within the active site. This modification is believed to allow for the entry of a water molecule, which can then be captured by a carbocation intermediate, leading to the formation of the observed hydroxylated sesquiterpene products instead of β-sesquiphellandrene. researchgate.netnih.gov These findings highlight that residue L454 is a key determinant of product diversity in β-sesquiphellandrene synthase. nih.govresearchgate.net

Table 2: Product Diversity from Site-Directed Mutagenesis of PmSTS
Enzyme VariantMutationKey ProductsReference
Wild-Type PmSTSNoneβ-Sesquiphellandrene, β-Farnesene (minor) nih.gov
Mutant PmSTSL454G or L454ASesquicineole, Sesquisabinene hydrate, α-Bisabolol researchgate.netnih.gov

Altered Metal Binding Motifs in Sesquiterpene Synthases

Class I terpene synthases, including β-sesquiphellandrene synthase, rely on magnesium ions (Mg²⁺) as essential cofactors for catalysis. acs.org These ions are coordinated by highly conserved amino acid motifs within the active site. Two of the most critical are the aspartate-rich DDXXD motif and the (N/D)DXX(T/S/G)XXXE motif, often called the NSE/DTE motif. nih.govacs.orgresearchgate.net These motifs bind the diphosphate moiety of the FPP substrate and facilitate its ionization to initiate the cyclization reaction. acs.org

While these motifs are generally conserved, analysis of the β-sesquiphellandrene synthase from Persicaria minor (PmSTS) revealed a fascinating natural variation. nih.govresearchgate.net In PmSTS, the highly conserved glutamate (B1630785) (E) residue at the end of the second motif is replaced by a valine (V466). researchgate.net This discovery shows that the NSE/DTE motif can accommodate a certain level of plasticity without abolishing enzyme function. nih.gov This natural alteration provides insight into the evolutionary divergence of terpene synthases and their ability to maintain catalytic activity despite variations in these critical conserved regions. nih.govresearchgate.net

Natural Occurrence, Distribution, and Ecological Context

Botanical Sources and Distribution Profiling

The presence of β-sesquiphellandrene has been identified in numerous plants, often as a component of their essential oils.

Detailed chemical analyses have confirmed the presence of β-sesquiphellandrene in several well-known and lesser-known plant species.

Zingiber officinale (Ginger): The rhizomes of ginger are a significant source of β-sesquiphellandrene. It is considered one of the main constituents of ginger essential oils. numberanalytics.comresearchgate.net Studies have identified it as a major sesquiterpene in the volatile oils of ginger, contributing to its characteristic aroma and biological activities. academicjournals.org The concentration of β-sesquiphellandrene in ginger rhizomes can range from 7.96% to 15.6%.

Curcuma longa (Turmeric): β-Sesquiphellandrene is another key compound found in the rhizomes of turmeric. frontiersin.orgredalyc.org While present in smaller quantities compared to other components, with concentrations between 0.1% and 1.0%, it is recognized for its significant anticancer potential. frontiersin.org It is a notable component of the essential oil, alongside other compounds like ar-turmerone (B1667624) and curcumenol. peerj.comresearchgate.net

Persicaria minor (Small Water Pepper): This aromatic herb contains β-sesquiphellandrene in its leaves and stems, albeit in minute amounts of approximately 0.1%. peerj.com Despite the low concentration, a β-sesquiphellandrene synthase, the enzyme responsible for its production, has been isolated from this plant. researchgate.netnih.gov

Aquilegia species (Columbine): In certain species of Aquilegia, β-sesquiphellandrene is a major floral volatile terpene. researchgate.net For instance, in Aquilegia japonica, it can constitute up to 62% of the floral scent, playing a likely role in attracting pollinators. researchgate.net The production of β-sesquiphellandrene in these flowers is catalyzed by the enzyme TPS8. researchgate.net

Guarea kunthiana : The essential oil from the leaves of this plant contains a significant amount of β-sesquiphellandrene. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis has shown that it can be a major component, with concentrations reaching up to 22.90%. bohrium.comresearchgate.net

Ocotea minarum : This species, belonging to the Lauraceae family, has been found to contain derivatives of β-sesquiphellandrene in its leaves. researchgate.netukm.my Specifically, (+)-β-Sesquiphellandrene-12-oic acid has been isolated from this plant. researchgate.netukm.my

Pimpinella anisum (Aniseed): β-Sesquiphellandrene has been identified as a minor constituent in the essential oil of aniseed. pomics.com One study reported its presence at a concentration of 10.8% in a particular sample.

Table 1: Presence of β-Sesquiphellandrene in Various Plant Species

Plant Species Common Name Plant Part Reported Concentration (%)
Zingiber officinale Ginger Rhizome 7.96 - 15.6
Curcuma longa Turmeric Rhizome 0.1 - 1.0
Persicaria minor Small Water Pepper Leaves/Stem ~0.1 peerj.com
Aquilegia japonica Columbine Flowers up to 62 researchgate.net
Guarea kunthiana - Leaves up to 22.90 bohrium.comresearchgate.net
Ocotea minarum - Leaves Derivative present researchgate.netukm.my
Pimpinella anisum Aniseed Fruit up to 10.8

The accumulation of β-sesquiphellandrene is often localized to specific tissues within the plant, which is linked to its ecological function.

Rhizomes: In both ginger (Zingiber officinale) and turmeric (Curcuma longa), the highest concentrations of β-sesquiphellandrene are found in the rhizomes. numberanalytics.compeerj.comresearchgate.net These underground storage organs are rich in essential oils where this compound is a key component.

Leaves: The leaves of several species are also sites of β-sesquiphellandrene production. For example, it is a significant constituent of the leaf essential oil of Guarea kunthiana. nih.govmdpi.com In Persicaria minor, it is found in the leaves and stems. peerj.com Derivatives of β-sesquiphellandrene have also been isolated from the leaves of Ocotea minarum. researchgate.netukm.my

Essential Oils: As a volatile compound, β-sesquiphellandrene is a common component of plant essential oils. These oils, which can be extracted from various plant parts including rhizomes, leaves, and flowers, are complex mixtures of terpenes and other aromatic compounds. academicjournals.org The essential oils of ginger, turmeric, and Guarea kunthiana are particularly noted for their β-sesquiphellandrene content. academicjournals.orgresearchgate.netbohrium.comresearchgate.net

Identification in Specific Plant Species (e.g., Zingiber officinale, Curcuma longa, Persicaria minor, Aquilegia species, Guarea kunthiana, Ocotea minarum, Pimpinella anisum)

Factors Influencing Natural Production and Emission

The synthesis and release of β-sesquiphellandrene are not static but are influenced by a variety of internal and external cues.

Plants can modulate the production of secondary metabolites like β-sesquiphellandrene in response to their environment.

Environmental Stress: Abiotic stress factors such as high temperature, water stress, and UV radiation can influence the production of volatile organic compounds, including sesquiterpenes. bohrium.com Plants may increase the production of these compounds as a defense mechanism. mdpi.com For instance, exposure to UV-B stress has been observed to increase the levels of β-sesquiphellandrene in Curcuma longa.

Herbivore and Pathogen Defense: The emission of β-sesquiphellandrene can be induced by insect damage as a form of herbivore defense. This compound can also exhibit antimicrobial properties, suggesting a role in pathogen resistance.

The concentration of β-sesquiphellandrene can vary depending on the developmental stage of the plant.

Flowering Stage: In some plants, the production of certain terpenes peaks during the flowering stage. For example, in Tripleurospermum disciforme, the amount of β-sesquiphellandrene was highest during flowering. In Aquilegia japonica, β-sesquiphellandrene is a major component of the floral scent in mature flowers (stages S3 and S4). researchgate.net

The geographical location and altitude at which a plant grows can significantly affect the chemical composition of its essential oils, including the content of β-sesquiphellandrene.

Geographic Variation: Studies on turmeric (Curcuma longa) have shown that the chemical composition of its essential oil, including the content of β-sesquiphellandrene, can vary depending on the province in China where it is harvested. Similarly, variations in the essential oil composition of ginger have been noted between varieties from Nigeria and other regions. academicjournals.org

Altitudinal Variation: The altitude at which a plant is grown can influence the concentration of its chemical constituents. In a study on Eryngium caucasicum, the content of β-sesquiphellandrene in the leaves differed between plants collected from a coastal region (-28 m altitude) and those from a hill slope (213 m altitude). Another study on Artemisia nilagirica found that plants collected at 1200 m altitude contained β-sesquiphellandrene as a major constituent, while it was present in smaller quantities in plants from other altitudes. researchgate.net

Chemo-Ecological Roles and Inter-species Interactions

Role in Plant Defense Mechanisms Against Herbivory

Plants are not passive victims of herbivorous insects; they have evolved sophisticated defense mechanisms, many of which involve the production and release of volatile organic compounds (VOCs). researchgate.net Beta-sesquiphellandrene is a key component of these defenses, contributing to both direct and indirect protection against herbivores.

When a plant is attacked by an herbivore, it often responds by releasing a specific blend of VOCs. researchgate.net This release is not merely a passive leakage from damaged tissues but an active, induced response. oup.com this compound is frequently among the sesquiterpenes emitted by plants such as maize (Zea mays) and rice (Oryza sativa) following insect damage. For instance, maize seedlings infested with the leafhopper Cicadulina storeyi show a significant increase in the emission of β-sesquiphellandrene, along with other defensive sesquiterpenes like (E)-β-farnesene and (E)-α-bergamotene. plos.org This induced emission is a clear signal that the plant is under attack. pnas.orgresearchgate.net

Research has shown that the composition of the emitted VOC blend can be specific to the type of herbivore causing the damage. researchgate.net For example, in maize, infestation by Helicoverpa armigera induces the release of β-sesquiphellandrene, while infestation by Pseudaletia separata does not, highlighting the specificity of the plant's response. researchgate.net The release of these volatiles is regulated by complex signaling pathways within the plant, often involving plant hormones like jasmonic acid. plos.orgnih.gov

One of the most fascinating aspects of plant defense is the "cry for help" phenomenon, where herbivore-induced plant volatiles (HIPVs) attract the natural enemies of the attacking herbivores. researchgate.netoup.compnas.orgresearchgate.netchemijournal.com This indirect defense strategy can be highly effective. This compound, as part of a complex blend of HIPVs, plays a role in attracting parasitic wasps and predators that prey on or parasitize the herbivores. pnas.orgresearchgate.netmdpi.commdpi-res.com

For example, the parasitic wasp Cotesia marginiventris, a natural enemy of lepidopteran larvae that feed on maize, is attracted to the blend of sesquiterpenes that includes β-sesquiphellandrene. pnas.orgresearchgate.netmdpi.commdpi-res.com Studies using transgenic Arabidopsis thaliana plants engineered to produce these maize sesquiterpenes demonstrated that these compounds are sufficient to attract the parasitoids. pnas.orgresearchgate.net This indicates that β-sesquiphellandrene, in concert with other volatiles, serves as a crucial chemical cue for these natural enemies, guiding them to their hosts. pnas.orgresearchgate.net

The blend of volatiles released by plants can provide specific information to natural enemies. researchgate.net The presence of β-sesquiphellandrene and other specific compounds can signal the presence of a particular type of herbivore, allowing for a targeted response from predators and parasitoids. researchgate.netioz.ac.cn

Attraction of Natural Enemies of Herbivores (e.g., parasitoids, predators)

Involvement in Plant-Pathogen Interactions

The role of β-sesquiphellandrene extends beyond interactions with herbivores to include defense against pathogens. dntb.gov.ua Plants produce a variety of secondary metabolites with antimicrobial properties, and some sesquiterpenes have been shown to inhibit the growth of fungi and bacteria. chemijournal.comresearchgate.net While the antimicrobial activity of β-sesquiphellandrene is considered weak to moderate compared to other terpenes, it is still a component of the plant's chemical arsenal (B13267) against pathogens.

The production of β-sesquiphellandrene can be induced by pathogen attack or by elicitors that mimic pathogen infection. scholaris.camdpi.com For example, treatment of Amomum villosum with methyl jasmonate, a key signaling molecule in plant defense against necrotrophic fungal pathogens, leads to the production of β-sesquiphellandrene. scholaris.ca This suggests its involvement in the jasmonate-mediated defense pathways that are crucial for resistance to certain types of pathogens. nih.govscholaris.ca Furthermore, some studies indicate that VOCs, including sesquiterpenes, can modulate the plant's immune response, preparing it for a more robust defense against subsequent pathogen challenges. frontiersin.orgbiorxiv.orgnih.govmdpi.com

Signaling Functions in Plant-Plant Communication

Plants can "eavesdrop" on the chemical signals released by their neighbors, a phenomenon known as plant-plant communication. mdpi.comuu.nl When a plant is damaged by herbivores, the VOCs it releases, including β-sesquiphellandrene, can be perceived by nearby undamaged plants. mdpi.comresearchgate.net This airborne information can "prime" the receiving plants, leading them to enhance their own defensive capabilities in anticipation of a potential threat. mdpi.comresearchgate.netnih.gov

For example, maize plants exposed to a blend of volatiles from herbivore-damaged neighbors, which included β-sesquiphellandrene, showed a primed response. mdpi.comresearchgate.net This priming can manifest as a faster and stronger induction of their own defense mechanisms, such as the release of defensive volatiles, upon subsequent herbivore attack. plos.orgmdpi.comresearchgate.net This communication can lead to a reduction in caterpillar development and feeding on the primed plants. mdpi.commdpi-res.comresearchgate.net This form of communication highlights the interconnectedness of plant communities and the sophisticated ways in which they respond to environmental challenges.

Contribution to Pollinator Attraction and Reproductive Fitness

This compound is a significant component of the floral scent of various plant species, where it plays a role in mediating interactions with pollinators. The emission of volatile organic compounds is a key strategy for plants to attract insects and other animals to facilitate pollination, which is crucial for reproductive success.

Research has identified this compound in the floral bouquets of several bee-pollinated plants. For instance, in the annual herb Collinsia heterophylla, floral volatiles are dominated by terpenoid compounds typical of plants pollinated by bees, including this compound researchgate.net. This suggests its role as an olfactory cue for attracting its primary pollinators. Similarly, studies on the orchid Anacamptis morio have found that this compound is the main component of its floral scent researchgate.net. Floral scents dominated by sesquiterpenes are common among plants pollinated by bees researchgate.net.

In the genus Aquilegia, the composition of floral scents varies among species, correlating with their specific pollinators. In Aquilegia japonica, this compound was identified as one of the two major volatile terpenes, constituting an average of 62% of the floral volatiles oup.com. This compound, along with others, acts as a long-distance olfactory signal to attract pollinators oup.com. The emission of this compound in A. japonica was most abundant in fully opened flowers, coinciding with the period of pollen presentation and receptivity, thereby maximizing the chances of successful pollination oup.com.

The model plant species Arabidopsis thaliana also emits this compound from its flowers. While the direct impact on specific pollinators for this species requires further investigation, the presence of such volatiles is a recognized feature of many insect-pollinated flowers, serving as a crucial cue for pollinator attraction nih.gov.

The following table summarizes the occurrence of this compound in the floral scents of various plants and its role in pollinator attraction.

Plant SpeciesRole of β-SesquiphellandreneAssociated Pollinators/Syndrome
Collinsia heterophylla Component of floral scent researchgate.netBee-pollinated researchgate.net
Anacamptis morio Main component of floral scent researchgate.netBee-pollinated researchgate.net
Aquilegia japonica Major floral volatile terpene oup.comGeneral pollinator attraction oup.com
Arabidopsis thaliana Component of floral volatiles nih.govInsect-pollinated nih.gov

Occurrence as Insect Pheromones

Beyond its role in plant-pollinator interactions, this compound functions as a pheromone for certain insect species. Pheromones are chemical signals used for communication between members of the same species, often related to mating.

This compound has been definitively identified as the male-produced sex pheromone of the Neotropical redbanded stink bug, Piezodorus guildinii, a significant pest of soybeans in the Americas embrapa.brscielo.brresearchgate.net. In sexually mature males of this species, this compound is the key sesquiterpene released to attract females embrapa.brscielo.br. Studies have shown that males release approximately 40 nanograms of this compound per bug per day embrapa.br. The production of this compound is specific to sexually mature males (older than 8 days), and it is not detected in females or immature males, confirming its role as a sex-specific signal embrapa.br. The specific stereoisomer produced by the insect was identified as (7R)-β-sesquiphellandrene embrapa.br.

The identification of this compound as a sex pheromone in P. guildinii highlights its crucial role in the reproductive cycle of this insect and presents potential avenues for its use in pest management strategies scielo.br. It is one of several sesquiterpenes identified as sex pheromones in the diverse family of stink bugs (Pentatomidae) scielo.br.

Insect SpeciesCompoundPheromone TypeProducing Sex
Piezodorus guildinii (Redbanded Stink Bug)(7R)-β-SesquiphellandreneSex Pheromone embrapa.brscielo.brMale embrapa.br

Mechanistic Investigations of Biological Activities in Vitro and in Silico Studies

Antiviral Mechanisms of Action

Early in vitro research highlighted the potent antiviral activity of β-sesquiphellandrene. nih.govbiomol.comcaymanchem.com Specifically, in a plaque reduction assay, it was shown to effectively reduce the replication of rhinovirus IB, a common cause of the cold, with a reported IC50 value of 0.44 µM. biomol.comcaymanchem.comresearchgate.net This demonstrates its ability to interfere with the viral life cycle and inhibit the spread of the virus.

More recent in silico studies have explored the molecular interactions between β-sesquiphellandrene and key viral proteins, providing insights into its broad-spectrum antiviral potential. researchgate.netnih.govresearchgate.net Computational docking and simulation analyses have revealed that β-sesquiphellandrene can bind to the spike protein of SARS-CoV-2, the virus responsible for COVID-19, as well as the membrane glycoprotein (B1211001) polyprotein of the Severe Fever with Thrombocytopenia Syndrome (SFTS) virus. researchgate.netnih.govresearchgate.net These interactions are crucial as these viral proteins are essential for the viruses to enter host cells. researchgate.neteasychair.org By binding to these proteins, β-sesquiphellandrene may block viral entry and subsequent replication, thus hampering the initiation of the disease. researchgate.netresearchgate.net

Molecular docking studies have quantified the binding affinity of β-sesquiphellandrene to viral target proteins, further supporting its antiviral potential. One study reported strong binding energies of -10.3 kcal/mol for the SARS-CoV-2 spike protein and -9.5 kcal/mol for the SFTS virus membrane glycoprotein polyprotein, indicating a stable and favorable interaction. researchgate.netnih.gov Another in silico investigation focusing on the SARS-CoV-2 spike protein (PDB ID: 2GHW) found a binding affinity of -5.5 kcal/mol for β-sesquiphellandrene. easychair.orgeasychair.org While this was less than the control drug remdesivir (B604916) (-7.3 kcal/mol), the study highlighted that β-sesquiphellandrene complied with Lipinski's rule for drug-likeness, suggesting good oral bioavailability. easychair.orgeasychair.org Further computational analysis has also shown its potential to interact with the antioxidant protein target 1R4U with a high binding affinity of -6.5 kcal/mol. tandfonline.com

Table 1: In Silico Docking and Binding Affinity of β-Sesquiphellandrene

Viral Protein Target Virus Binding Affinity (kcal/mol) Reference
Spike Protein SARS-CoV-2 -10.3 researchgate.netnih.gov
Membrane Glycoprotein Polyprotein SFTS Virus -9.5 researchgate.netnih.gov
Spike Protein (PDB ID: 2GHW) SARS-CoV-2 -5.5 easychair.orgeasychair.org
Antioxidant Protein Target 1R4U Not specified -6.5 tandfonline.com
SdiA Escherichia coli -9.4 nih.gov

Molecular Interactions with Viral Proteins (e.g., SARS-CoV-2 Spike Protein, SFTS Virus Membrane Glycoprotein Polyprotein)

Antineoplastic Mechanisms of Action (In Vitro Studies)

In vitro studies have demonstrated that β-sesquiphellandrene possesses significant anticancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netnih.gov Research has shown its effectiveness in suppressing the growth of human leukemia, multiple myeloma, and colorectal cancer cells. researchgate.netnih.gov It has also been found to be cytotoxic to HCT116 human colon cancer cells at a concentration of 10 µM. biomol.comcaymanchem.combioscience.co.uk The compound effectively inhibits colony formation in cancer cells and triggers apoptotic pathways. researchgate.netnih.gov

The pro-apoptotic effects of β-sesquiphellandrene are linked to the downregulation of several cell survival proteins, including cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin. researchgate.netnih.gov Interestingly, the presence of the p53 tumor suppressor protein appears to enhance the cytotoxic effects of β-sesquiphellandrene in lung cancer cells. researchgate.netnih.gov

A key mechanism underlying the pro-apoptotic activity of β-sesquiphellandrene involves the mitochondrial pathway of apoptosis. researchgate.net Studies have shown that exposure of cancer cells to β-sesquiphellandrene leads to the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.govum.edu.mydntb.gov.ua This release is a critical event that initiates a cascade of downstream signaling events. nih.govnih.gov

The released cytochrome c triggers the activation of a family of cysteine proteases known as caspases, which are the primary executioners of apoptosis. um.edu.mynih.gov Specifically, β-sesquiphellandrene has been shown to activate caspase-3, a key effector caspase, leading to the cleavage of essential cellular substrates, such as poly ADP-ribose polymerase (PARP). researchgate.netnih.govresearchgate.net The activation of caspases ultimately dismantles the cell and leads to its programmed death. nih.govnih.gov

Table 2: Pro-Apoptotic Effects of β-Sesquiphellandrene on HCT116 Cells

Molecular Event Observation Reference
Anti-apoptotic Proteins Downregulation of cFLIP, Bcl-xL, Bcl-2, c-IAP1, survivin researchgate.netnih.gov
Pro-apoptotic Proteins Induction of Cytochrome c release researchgate.netnih.gov
Caspase Activation Activation of Caspase-3 leading to PARP cleavage researchgate.netnih.govresearchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways

Cleavage of Poly ADP Ribose Polymerase (PARP)

β-Sesquiphellandrene has been shown to induce apoptosis, a form of programmed cell death, through the activation of caspases, which are a family of protease enzymes. researchgate.netnih.gov This activation leads to the cleavage of Poly ADP Ribose Polymerase (PARP), a protein involved in DNA repair and cell death. researchgate.netnih.govnih.gov The cleavage of PARP is a hallmark of apoptosis. nih.gov Studies have demonstrated that treatment of cancer cells with β-sesquiphellandrene results in the cleavage of PARP, indicating the induction of apoptosis. researchgate.netnih.gov This process is often initiated by the release of cytochrome c from the mitochondria. researchgate.netnih.gov

Modulation of Cell Cycle Progression (e.g., G1, G2/M arrest)

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins. cabidigitallibrary.org Dysregulation of the cell cycle is a common feature of cancer. Some natural compounds can interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. mdpi.com

Research indicates that β-sesquiphellandrene can modulate cell cycle progression in cancer cells. researchgate.netnih.gov Specifically, essential oils containing β-sesquiphellandrene have been observed to cause cell cycle arrest at the G1 and G2/M phases in colon cancer cells. researchgate.netunirc.it The G1 phase is the first of four phases of the cell cycle, while the G2/M phase is the final phase before cell division. nih.gov Arrest at these checkpoints prevents the cell from proceeding with division, ultimately inhibiting tumor growth. nih.govbiorxiv.org

Downregulation of Cell Survival Proteins (e.g., cFLIP, Bcl-xL, Bcl-2, c-IAP1, Survivin)

Cancer cells often upregulate the expression of proteins that promote their survival and inhibit apoptosis. β-Sesquiphellandrene has been found to counteract this by downregulating the expression of several key cell survival proteins. researchgate.netnih.gov

Studies have shown that exposure to β-sesquiphellandrene leads to a decrease in the levels of proteins such as cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin. researchgate.netnih.govuni-kiel.de These proteins play crucial roles in preventing apoptosis. For instance, Bcl-2 and Bcl-xL are anti-apoptotic proteins that regulate the integrity of the mitochondrial membrane. imrpress.com c-IAP1 and survivin are members of the inhibitor of apoptosis protein (IAP) family, which directly inhibit caspases. imrpress.com By downregulating these survival proteins, β-sesquiphellandrene sensitizes cancer cells to apoptosis.

Cell Survival ProteinFunctionEffect of β-Sesquiphellandrene
cFLIP Inhibits caspase-8 activationDownregulation
Bcl-xL Anti-apoptotic protein, preserves mitochondrial integrityDownregulation
Bcl-2 Anti-apoptotic protein, preserves mitochondrial integrityDownregulation
c-IAP1 Inhibitor of apoptosis protein, inhibits caspasesDownregulation
Survivin Inhibitor of apoptosis protein, involved in cell divisionDownregulation

Inhibition of Cancer Cell Colony Formation

A key characteristic of cancer cells is their ability to form colonies, which is a measure of their capacity for self-renewal and tumorigenicity. mdpi.com In vitro studies have consistently demonstrated that β-sesquiphellandrene effectively suppresses the colony-forming ability of various cancer cells in a dose-dependent manner. researchgate.netnih.govresearchgate.net This inhibition of colony formation suggests that β-sesquiphellandrene can interfere with the long-term proliferative capacity of cancer cells. mdpi.com

Molecular Target Modulations

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. ekb.eg Research has indicated that the cytotoxic effects of β-sesquiphellandrene are more pronounced in cancer cells that express wild-type p53. researchgate.netnih.govscience.gov Lung cancer cells with functional p53 were found to be more susceptible to β-sesquiphellandrene-induced cell death compared to cells lacking p53. researchgate.netnih.gov This suggests that the p53 pathway is involved in mediating the anticancer activity of β-sesquiphellandrene. ekb.eg

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial signaling pathway involved in inflammation, immunity, and cell survival. mdpi.com In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. mdpi.comnih.gov Interestingly, studies have shown that the absence of the NF-κB p65 protein does not affect the activity of β-sesquiphellandrene. researchgate.netnih.gov This indicates that β-sesquiphellandrene's anticancer effects are not dependent on the NF-κB pathway, suggesting it acts through alternative or parallel signaling cascades. researchgate.netnih.gov Some natural compounds are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., ERK, p38 kinase, JNK)

In the context of human cervical cancer cells, β-sesquiphellandrene has been observed to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. uad.ac.id This intricate signaling pathway, which includes key protein kinases such as ERK, p38 kinase, and JNK, is crucial in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of this pathway by β-sesquiphellandrene suggests a potential mechanism for its observed anticancer effects.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Research indicates that β-sesquiphellandrene can impede the PI3K/Akt/mTOR signaling pathway. uad.ac.id This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers. nih.govnih.govmdpi.com The inhibition of PI3K/Akt/mTOR signaling by β-sesquiphellandrene points to another significant mechanism through which this compound may exert its anticancer activities. uad.ac.id The disruption of this pathway can lead to decreased cancer cell proliferation and survival. researchgate.net

Synergistic Effects with Chemotherapeutic Agents (e.g., Velcade, Thalidomide (B1683933), Capecitabine)

A noteworthy aspect of β-sesquiphellandrene's anticancer potential is its ability to act synergistically with established chemotherapeutic drugs. nih.govscience.govscience.gov Studies have demonstrated that when combined with agents such as Velcade (Bortezomib), Thalidomide, or Capecitabine, β-sesquiphellandrene enhances their efficacy against cancer cells. nih.govumsha.ac.irresearchgate.netresearchgate.netum.edu.my This synergistic interaction is significant as it can potentially lead to more effective cancer treatment strategies. researchgate.net

Specifically, in human colon cancer HCT116 cells, the combination of β-sesquiphellandrene and thalidomide has been shown to decrease the levels of several anti-apoptotic proteins, including cFLIP, Bcl-xL, Bcl-2, cellular inhibitor of apoptosis protein 1 (c-IAP1), and survivin. mdpi.com This reduction in survival proteins likely contributes to the enhanced cancer cell death observed with the combination therapy. The proteasome inhibitor Velcade has also been shown to have increased efficacy when combined with other agents. nih.govnih.govhaematologica.org

Table 1: Synergistic Effects of β-Sesquiphellandrene with Chemotherapeutic Agents

Chemotherapeutic AgentCancer Cell LineObserved EffectReference
Velcade (Bortezomib)Human leukemia, multiple myeloma, colorectal cancerEnhanced anticancer potential nih.gov
ThalidomideHuman leukemia, multiple myeloma, colorectal cancer, HCT116Enhanced anticancer potential, decreased anti-apoptotic proteins nih.govmdpi.com
CapecitabineHuman leukemia, multiple myeloma, colorectal cancerEnhanced anticancer potential nih.gov

Antimicrobial Activity and Molecular Targets (In Vitro Studies)

Antibacterial Effects (e.g., against Staphylococcus aureus, Shigella dysenteriae, Bacillus cereus, Xanthomonas oryzae)

β-Sesquiphellandrene has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Essential oils containing β-sesquiphellandrene have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.govknapsackfamily.com For instance, an essential oil with β-sesquiphellandrene as a major component exhibited a minimum inhibitory concentration (MIC) of 4 µL/mL against Staphylococcus aureus and Bacillus cereus. tandfonline.comnih.gov The antibacterial activity against Bacillus cereus is also supported by other studies. smujo.idmicropspbgmu.ru

Furthermore, research has indicated the potential of β-sesquiphellandrene and essential oils containing it to combat Xanthomonas oryzae, a significant rice pathogen. researchgate.netmdpi.comnih.gov The compound has been identified in essential oils that show inhibitory effects against this bacterium. scielo.br While direct studies on Shigella dysenteriae are less specific, the broad-spectrum antibacterial activity of essential oils containing β-sesquiphellandrene suggests potential efficacy.

Table 2: Antibacterial Activity of Essential Oils Containing β-Sesquiphellandrene

Bacterial StrainSource of Essential OilKey FindingsReference
Staphylococcus aureusTripleurospermum disciformeMIC of 4 µL/mL tandfonline.comnih.gov
Staphylococcus aureus (MRSA)Ferula spp.Exhibited antibacterial activity nih.gov
Bacillus cereusTripleurospermum disciformeMIC of 4 µL/mL tandfonline.comnih.gov
Xanthomonas oryzaeVarronia curassavicaComponent of active essential oil scielo.br

Antifungal Effects (e.g., against Magnaporthe grisea)

While extensive research on the antifungal properties of pure β-sesquiphellandrene is limited, studies on essential oils containing this compound suggest its contribution to antifungal activity. For instance, essential oils from Praxelis clematidea have demonstrated inhibitory effects against Pyricularia oryzae (also known as Magnaporthe grisea), the fungus responsible for rice blast disease. researchgate.net Although β-sesquiphellandrene was a component of these oils, its direct contribution to the observed antifungal action requires further investigation.

Predicted Binding Interactions with Bacterial Enzymes (e.g., DNA Polymerase, RNA Polymerase, Topoisomerase II)

In silico molecular docking studies have provided insights into the potential mechanisms of β-sesquiphellandrene's antibacterial activity. These studies predict that β-sesquiphellandrene can form strong binding interactions with essential bacterial enzymes, including DNA polymerase, RNA polymerase, and topoisomerase II, in Staphylococcus aureus. researchgate.net

The predicted interactions are characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net By binding to these enzymes, β-sesquiphellandrene could potentially inhibit their function, thereby disrupting critical cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death. scholaris.cacuni.czwikipedia.orgmdpi.comelifesciences.orgpolyu.edu.hk

DNA Polymerase: This enzyme is crucial for DNA replication. wikipedia.org Inhibition of DNA polymerase would halt the bacterium's ability to replicate its genetic material and proliferate. mdpi.com

RNA Polymerase: This enzyme is responsible for transcribing DNA into RNA, a vital step in protein synthesis. polyu.edu.hk Blocking RNA polymerase would disrupt the production of essential proteins. polyu.edu.hk

Topoisomerase II: This enzyme plays a key role in managing the topological state of DNA, which is essential for processes like replication and transcription. nih.govebi.ac.uk Inhibition of topoisomerase II can lead to DNA damage and cell death. unicam.it

A molecular docking study investigating the interaction of β-sesquiphellandrene with proteins from SARS-CoV2 and SFTS viruses also highlights its potential to bind effectively within protein pockets, suggesting a broader capacity for molecular interactions. nih.gov

Table 3: Predicted Binding Interactions of β-Sesquiphellandrene with Bacterial Enzymes

Bacterial EnzymeBacteriumPredicted InteractionPotential ConsequenceReference
DNA PolymeraseStaphylococcus aureusStrong binding interactionInhibition of DNA replication researchgate.net
RNA PolymeraseStaphylococcus aureusStrong binding interactionInhibition of transcription researchgate.net
Topoisomerase IIStaphylococcus aureusStrong binding interactionDisruption of DNA topology researchgate.net

Other Investigated Biological Modulations (In Vitro / In Silico)

Beyond its antioxidant effects, beta-sesquiphellandrene has been implicated in other significant biological modulations, as revealed by in vitro and in silico studies. These investigations highlight its potential to interact with key cellular pathways and enzyme systems.

Emerging research suggests that this compound may play a role in lipid metabolism and the modulation of critical cellular signaling pathways. mdpi.com The brain, with its high lipid content, is particularly susceptible to oxidative stress, and compounds that can influence lipid metabolism and related signaling are of significant interest for neuroprotection. mdpi.com

An in vitro study on the essential oil of Conyza bonariensis, which contains this compound (7.04%) as a notable constituent, demonstrated that the oil's antimelanoma effect is mediated by the modulation of several key intracellular signaling pathways. mdpi.com The study found that the essential oil induces apoptosis and modulates the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa B (NF-κB), and Protein Kinase B (PKB/AKT) pathways. mdpi.com Polyphenols and other bioactive compounds, including terpenes, are known to exert their effects by modulating such signaling networks, which are crucial in cellular processes like proliferation, inflammation, and apoptosis. frontiersin.orgmdpi.com While this study focused on the whole essential oil, the presence of this compound within it suggests a potential contribution to these observed effects.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov Several studies have investigated the AChE inhibitory potential of essential oils containing this compound.

A study on terpenes from Zingiber officinale using a TLC-based bioautography assay identified α-sesquiphellandrene, an isomer of this compound, as one of three active AChE inhibitors. nih.gov This finding suggests that the sesquiphellandrene skeleton is a promising scaffold for AChE inhibition.

Essential oils from various Thai medicinal plants have also been screened for anticholinesterase activity. Turmeric (Curcuma longa) oil, which contains this compound, exhibited an IC50 value of 34.70 ± 3.10 µg/mL against AChE. aaspjournal.org Similarly, the essential oil of Coreopsis triloba, with this compound as a major constituent (17.0-17.9%), showed an IC50 value of 47.2 µg/mL for AChE inhibition. researchgate.net

The following table summarizes the AChE inhibitory activities of essential oils in which this compound is a significant component.

Plant SourceEssential Oil AChE IC50Reference
Curcuma longa (Turmeric)34.70 ± 3.10 µg/mL aaspjournal.org
Coreopsis triloba47.2 µg/mL researchgate.net
Peltophorum dasyrachis83.2 ± 2.8 µg/mL researchgate.net

This table is interactive. Click on the headers to sort the data.

Some evidence points towards the potential antifertility activity of this compound, although detailed mechanistic studies are limited. Research on natural products has identified several compounds that can interfere with reproductive processes. mdpi.com

A review of ginger (Zingiber officinale), a known source of this compound, noted that while some extracts may enhance fertility at certain doses, other studies suggest a dose-dependent anti-implantation effect. food.gov.uk Specifically, at high doses, ginger extracts led to an increase in implantation failure and pre-implantation loss in animal models. food.gov.uk Furthermore, some reports explicitly mention that this compound possesses antifertility effects, though the in vitro or in silico mechanisms behind this activity are not well-elucidated in the available literature. researchgate.net High doses of extracts from Curcuma longa, another source of this compound, have been shown to cause degenerative changes in the seminiferous tubules in male mice. researchgate.net These findings, while not directly focused on the isolated compound, suggest that this compound may contribute to the observed reproductive effects and warrant further investigation to determine its specific role and mechanism of action.

Synthetic Approaches and Derivatization

Chemical Synthesis Methodologies

The synthesis of beta-sesquiphellandrene, a member of the diverse sesquiterpenoid class, is fundamentally rooted in the chemistry of acyclic terpenoid precursors. Laboratory methods often seek to replicate or innovate upon the biosynthetic pathways found in nature.

The primary laboratory and biosynthetic approach to synthesizing this compound involves the enzyme-catalyzed cyclization of farnesyl diphosphate (B83284) (FPP). peerj.comnih.gov FPP is the universal 15-carbon precursor for all sesquiterpenoids. nih.govsysbio.se The process is initiated by the metal-dependent ionization of FPP, which is then followed by a complex series of chemical transformations including isomerizations and cyclizations, all orchestrated by a class of enzymes known as sesquiterpene synthases. peerj.comnih.gov

In the specific case of this compound, the reaction mechanism proceeds as follows:

Isomerization and Cyclization : Farnesyl diphosphate (FPP) is catalyzed by a specific sesquiterpene synthase, such as the one isolated from Persicaria minor (PmSTS). peerj.com The process begins with the ionization of FPP and a 1,6-cyclization to form a bisabolyl cation intermediate. peerj.com

Hydride Shift and Deprotonation : A subsequent 1,3-hydride shift occurs, followed by deprotonation, which leads to the final structure of this compound as the major product. peerj.com

Enzymes like β-sesquiphellandrene synthase from Persicaria minor or α-zingiberene/β-sesquiphellandrene synthase from ginger and turmeric are highly specific, converting FPP into (−)-β-sesquiphellandrene with high fidelity. peerj.complos.org These enzymatic reactions, while biological in origin, are conducted in laboratory settings for characterization and production, representing a key "laboratory cyclization reaction" method.

Table 1: Key Enzymes in the Cyclization of FPP to this compound

Enzyme Source Organism Major Products Minor Products
β-sesquiphellandrene synthase (PmSTS) Persicaria minor β-sesquiphellandrene peerj.com β-farnesene peerj.com

Research has extended beyond native enzymes to explore novel synthetic routes through enzyme engineering and the use of promiscuous enzymes. One such approach involves utilizing the enzyme amorphadiene (B190566) synthase (ADS), which is known for its role in artemisinin (B1665778) biosynthesis. beilstein-journals.org Due to its active site plasticity, ADS can accept analogues of FPP as substrates. beilstein-journals.org

A notable example is the reaction of ADS with 12-methoxyfarnesyl diphosphate. This modified precursor undergoes an enzyme-catalyzed cyclization cascade within the ADS active site, yielding novel oxygenated sesquiterpenoids, including 12-methoxy-β-sesquiphellandrene. beilstein-journals.org This demonstrates the potential of substrate engineering combined with enzyme plasticity to create derivatives not readily accessible through traditional synthesis.

Further novel approaches include:

Site-directed mutagenesis : Altering the amino acid residues in the active sites of sesquiterpene synthases can change their product profiles, potentially enhancing the yield of this compound or creating new derivatives. researchgate.net

Heterologous Expression : The gene for β-sesquiphellandrene synthase has been successfully cloned and expressed in microorganisms like Lactococcus lactis. researchgate.net This metabolic engineering approach enables the in vivo production of the compound, offering a scalable and sustainable manufacturing platform. nih.govresearchgate.net

Laboratory Cyclization Reactions from Terpenoid Precursors

Derivatization and Structural Modification

Modifying the core structure of this compound through derivatization can lead to new compounds with altered physicochemical properties and biological activities.

Oxygenated derivatives of this compound are of significant interest. These are often found naturally in plants like turmeric (Curcuma longa) and can also be synthesized in the laboratory. plos.orgbeilstein-journals.orgmdpi.com

(+)-β-Turmerone : This important oxygenated sesquiterpenoid is produced naturally in turmeric from (−)-β-sesquiphellandrene. plos.org The synthetic pathway involves two key steps: an initial oxidation reaction catalyzed by an α-zingiberene/β-sesquiphellandrene oxidase, followed by the action of a currently unidentified dehydrogenase. plos.org

12-methoxy-β-sesquiphellandrene : As previously mentioned, this derivative can be synthesized by harnessing the enzymatic power of amorphadiene synthase (ADS) with a methoxy-functionalized FPP analogue (12-methoxy-FDP). beilstein-journals.org

Other Oxygenated Sesquiterpenoids : Analysis of essential oils, such as that from Jungia rugosa, has revealed the presence of undetermined oxygenated sesquiterpenes alongside this compound, indicating a natural tendency for the formation of such derivatives. mdpi.com

Table 2: Examples of this compound Derivatives and their Synthesis

Derivative Precursor Key Reagent/Enzyme Synthesis Type
(+)-β-Turmerone (−)-β-sesquiphellandrene α-zingiberene/β-sesquiphellandrene oxidase, Dehydrogenase plos.org Biosynthetic

Structural modifications, particularly the introduction of oxygen-containing functional groups, can significantly alter the biological profile of the parent sesquiterpene.

While this compound itself exhibits notable anticancer and antiviral properties, its derivatives can possess distinct activities. mdpi.comnih.gov A prime example is the comparison between this compound and its oxygenated derivative, β-turmerone. While β-sesquiphellandrene is recognized for its potent antiproliferative activity against cancer cells, the turmerones (α- and β-) are reported to possess anticonvulsant properties and are used in the treatment of epilepsy. beilstein-journals.orgmdpi.com This highlights how the addition of a keto group dramatically shifts the therapeutic potential of the molecular scaffold from anticancer to anticonvulsant.

The exploration of such modifications is crucial for drug discovery, as it allows for the fine-tuning of a molecule's activity to target specific biological pathways or to enhance its potency and selectivity.

Advanced Analytical and Characterization Techniques in Research

Chromatographic and Spectroscopic Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and highly effective technique for both the identification and quantification of beta-sesquiphellandrene, a volatile sesquiterpene. This method is particularly well-suited for analyzing complex mixtures, such as essential oils and plant extracts, where this compound is commonly found.

In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and polarity as they pass through a capillary column. This compound, along with other constituents, will have a characteristic retention time under specific chromatographic conditions. For instance, in one study, this compound was identified with a retention time of 7.22 minutes. researchgate.net Following separation by GC, the individual compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint. The mass spectrum of this compound can be compared against established spectral libraries, such as the NIST and Wiley Registry, for positive identification. researchgate.net

The quantitative analysis of this compound is also readily achieved using GC-MS. By constructing a calibration curve with a pure standard of this compound, the concentration of the compound in an unknown sample can be accurately determined. For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific ion fragments characteristic of this compound.

Studies have successfully utilized GC-MS to determine the presence and quantity of this compound in various natural sources. For example, it has been identified as a major component, constituting 85.4% of the total sesquiterpenes produced by a recombinant protein. researchgate.net Another analysis of an essential oil reported this compound as a significant constituent at 14.02%. researchgate.net The combination of chromatographic separation and mass spectral data makes GC-MS an indispensable tool for the precise and reliable analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While GC-MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation and confirmation of this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its complex three-dimensional structure.

Techniques such as 1H NMR (proton NMR) and 13C NMR (carbon-13 NMR) are fundamental in this process. 1H NMR provides information about the different types of protons in the molecule and their neighboring atoms, while 13C NMR reveals the number and types of carbon atoms. For a complete and unambiguous structural assignment of complex molecules like this compound, two-dimensional (2D) NMR techniques are often employed. These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded carbon and proton atoms. Further confirmation can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show long-range couplings between carbons and protons, helping to piece together the entire molecular puzzle. researchgate.net

The structural confirmation of this compound by NMR is a critical step, especially when the compound is isolated from a new source or synthesized in the laboratory, ensuring its identity beyond any doubt.

Computational Modeling and Molecular Dynamics Simulations

In recent years, computational methods have become increasingly vital in understanding the biological potential of natural compounds like this compound. These in silico approaches provide insights into how the molecule might interact with biological targets, its dynamic behavior, and its potential biological activities.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. easychair.org This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. easychair.orgsmolecule.com

Several studies have employed molecular docking to investigate the interaction of this compound with various viral proteins. For example, in the context of SARS-CoV-2, this compound was docked against the spike protein. easychair.orgnih.gov One study reported a binding affinity of -5.5 kcal/mol for this interaction. easychair.orgeasychair.org Another investigation found a significantly stronger binding energy of -10.3 kcal/mol between this compound and the SARS-CoV-2 spike protein. nih.govresearchgate.net This same study also explored its interaction with the membrane glycoprotein (B1211001) polyprotein of the Severe Fever with Thrombocytopenia Syndrome (SFTS) virus, revealing a binding energy of -9.5 kcal/mol. nih.govresearchgate.net These docking studies suggest that this compound has the potential to bind to and possibly inhibit the function of these viral proteins. smolecule.comnih.gov The interactions are often stabilized by hydrogen bonds between the ligand and amino acid residues in the protein's binding pocket. nih.gov

Target ProteinOrganismBinding Affinity (kcal/mol)
Spike ProteinSARS-CoV-2-5.5 easychair.orgeasychair.org
Spike ProteinSARS-CoV-2-10.3 nih.govresearchgate.net
Membrane Glycoprotein PolyproteinSFTS Virus-9.5 nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Interactions and Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability and dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic representation of the interaction in a biological environment.

For the complexes of this compound with the SARS-CoV-2 spike protein and the SFTS virus membrane glycoprotein polyprotein, MD simulations were conducted to validate the docking results. nih.gov The stability of these complexes was evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD values for the docked complexes were found to be within a stable range of 1 to 3 Å, and the RMSF values were between 1 and 8 Å, indicating that the complexes remained stable throughout the simulation period. nih.govresearchgate.net These findings from MD simulations reinforce the predictions from molecular docking, suggesting that this compound can form a stable and lasting interaction with these viral protein targets. nih.gov

Predictive Activity Spectra for Substances (PASS) Analysis

Predictive Activity Spectra for Substances (PASS) is an online tool used to predict the biological activity spectrum of a compound based on its structural formula. researchgate.netnih.gov This computational approach can forecast a wide range of pharmacological effects and biochemical mechanisms. nih.gov

The PASS software works by comparing the structural features of the input molecule with a large database of known biologically active substances. akosgmbh.degenexplain.com The output is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). akosgmbh.deyoutube.com This tool can be particularly useful in the early stages of research to guide experimental studies by suggesting potential therapeutic applications for a compound like this compound. nih.gov For instance, PASS analysis can help identify potential protein targets for a ligand and predict its pharmacological effects and specific toxicities based on its molecular structure. researchgate.net

Enzymatic Activity and Protein Characterization

The functional analysis of enzymes that produce this compound, such as β-sesquiphellandrene synthase (PmSTS) from Persicaria minor, involves a multi-step process encompassing protein production, activity measurement, and structural analysis. nih.govpeerj.com These studies are fundamental to understanding how a single substrate, farnesyl diphosphate (B83284) (FPP), can be converted into a specific and complex sesquiterpene product. sigmaaldrich.com

To obtain sufficient quantities of enzyme for characterization, the gene encoding the sesquiterpene synthase is typically expressed in a heterologous host system, most commonly Escherichia coli. nih.govresearchgate.net For instance, the β-sesquiphellandrene synthase from P. minor (PmSTS) was cloned into an expression vector and produced in E. coli BL21 (DE3) cells. researchgate.netpeerj.com

A significant challenge in this process is protein solubility; recombinant PmSTS was found to be expressed mainly as insoluble inclusion bodies or as soluble aggregates. nih.govpeerj.com Researchers have developed several strategies to overcome this issue. Lowering the induction temperature to 16°C and adding 15% (v/v) glycerol (B35011) to the purification buffer were shown to improve the production of homogenous, soluble protein. nih.govresearchgate.net A particularly effective strategy involved truncating the N-terminal 24 amino acids of PmSTS, which are predicted to form a disordered region. nih.govpeerj.com This N-terminal truncation dramatically improved the homogeneity of the protein during purification without affecting its product specificity. nih.gov

The purification of the recombinant synthase is a critical step and is typically achieved through a two-step chromatographic process:

Affinity Chromatography: The crude protein extract is first passed through a column containing a resin with high affinity for a tag (e.g., a His-tag) engineered onto the recombinant protein. This step isolates the protein of interest from the majority of host cell proteins. nih.govpeerj.com

Size Exclusion Chromatography (SEC): The partially purified protein is then subjected to SEC to separate the monomeric, active enzyme from any remaining aggregates, yielding a highly pure and homogenous protein sample ready for functional assays. nih.govresearchgate.net

Organism Enzyme Expression System Purification Strategy Key Findings
Persicaria minorβ-sesquiphellandrene synthase (PmSTS)E. coli BL21 (DE3)Affinity and Size Exclusion ChromatographyAddition of glycerol and N-terminal truncation (Δ24) were crucial for obtaining homogenous, soluble protein. nih.govpeerj.com
Aquilegia speciesTPS8E. coli BL21 (DE3)Affinity ChromatographyRecombinant protein was successfully purified and shown to be active. oup.com
Sorghum bicolorSbTPS1, SbTPS2E. coliAffinity ChromatographyFunctional enzymes were expressed and purified for in vitro assays. nih.gov

Once a pure enzyme is obtained, its catalytic function is characterized through in vitro assays. These assays typically involve incubating the enzyme with its substrate, farnesyl diphosphate (FPP), in a buffered solution containing a divalent metal cofactor, usually Mg²⁺. nih.govbeilstein-journals.org The reaction conditions are optimized to determine the enzyme's ideal operating parameters. For PmSTS, the optimal temperature and pH were found to be 30°C and 8.0, respectively. nih.govpeerj.com

The products of the enzymatic reaction are extracted using an organic solvent (e.g., pentane (B18724) or hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govbeilstein-journals.org This technique separates the volatile terpene products and provides a mass spectrum for each, allowing for their definitive identification by comparison to spectral libraries and authentic standards. peerj.commdpi.com

Through these assays, researchers have determined the product profiles of various sesquiterpene synthases:

PmSTS from P. minor : Produces β-sesquiphellandrene as the major product (85.4%) and β-farnesene as a minor product. researchgate.netplos.org The enzyme is highly specific to the C15 substrate FPP and shows no activity with the C10 (GPP) or C20 (GGPP) precursors. nih.gov

SbTPS1 and SbTPS2 from Sorghum bicolor : Both enzymes produce zingiberene (B123854), β-bisabolene, and β-sesquiphellandrene as major products, but in different ratios. nih.gov

ZSD1 from Zingiber officinale (Ginger) : Characterized as an α-zingiberene/β-sesquiphellandrene synthase, responsible for producing the major sesquiterpenoids in ginger rhizomes. nih.govplos.org

TPS8 from Aquilegia species : Primarily produces β-sesquiphellandrene (52%) and β-bisabolene (20%) when using (E,E)-FPP as a substrate. oup.com

Enzyme Organism Substrate Major Products & Relative Abundance Minor Products
PmSTS Persicaria minorFPPβ-sesquiphellandrene (85.4%) plos.orgβ-farnesene peerj.com
SbTPS1 Sorghum bicolorFPPZingiberene, β-bisabolene, β-sesquiphellandrene nih.gov(E)-α-bergamotene, (E)-β-farnesene nih.gov
SbTPS2 Sorghum bicolorFPPZingiberene, β-bisabolene, β-sesquiphellandrene (different ratio from SbTPS1) nih.govNot specified
ZSD1 Zingiber officinaleFPP(−)-α-zingiberene, (−)-β-sesquiphellandrene nih.govNot specified
On100 Oryza nivaraFPPβ-sesquiphellandrene, Zingiberene (codominant) oup.comβ-bisabolene, (E)-β-farnesene oup.com

In the absence of a solved crystal structure, homology modeling is a powerful computational tool used to predict the three-dimensional structure of a protein. researchgate.netscisoc.or.th This technique relies on the known crystal structure of a related protein (a template) to build a model of the target protein. For sesquiterpene synthases like PmSTS, a homology model was generated using the I-TASSER server. nih.govpeerj.com

These models provide critical insights into the enzyme's architecture and catalytic mechanism:

Conserved Motifs: Structural models help to visualize the spatial arrangement of highly conserved amino acid motifs that are critical for catalysis. These include the substrate binding motif DDXXD and the metal-binding motif NSE/DTE . researchgate.netmdpi.com These motifs are essential for binding the Mg²⁺ cofactor and the diphosphate group of the FPP substrate, initiating the catalytic reaction. scisoc.or.th

Active Site Residues: Modeling allows researchers to identify specific amino acid residues that line the active site cavity. These residues are thought to control the complex series of carbocation rearrangements and cyclizations by stabilizing specific intermediates, ultimately determining the final product profile. nih.govmdpi.com For PmSTS, the model revealed a modified NSE/DTE motif (N⁴⁵⁸DXXG⁴⁶²XXXV⁴⁶⁶), indicating some plasticity is allowed in this conserved region. peerj.comnih.gov

Enzyme Modeling Server/Template Key Structural Features Identified
PmSTS I-TASSER nih.govTwo-domain structure; conserved DDXXD motif; a modified NSE/DTE motif (N⁴⁵⁸DXXG⁴⁶²XXXV⁴⁶⁶). peerj.comresearchgate.net
SbTPS1/SbTPS2 5-epi-aristolochene synthase (template)Identification of three key amino acids in the active site that define product specificity. nih.gov
TPS4/TPS10 5-epi-aristolochene synthase (template)Identification of 17 differing amino acids within the active site cavity between the two enzymes. mdpi.com

Site-directed mutagenesis is a technique used to substitute specific amino acids within a protein to probe their role in enzyme function, stability, or product specificity. nih.govnih.gov By combining homology modeling with mutagenesis, researchers can test hypotheses about which residues are critical for catalysis.

Studies on sesquiterpene synthases have demonstrated that even single amino acid changes can dramatically alter the product profile:

PmSTS from P. minor : A single mutation of the Leucine (B10760876) residue at position 454 in the active site (L454G or L454A) transformed the enzyme. nih.gov Instead of producing primarily β-sesquiphellandrene, the mutant became more promiscuous, generating new hydroxylated sesquiterpenes such as sesquicineole, sesquisabinene hydrate, and α-bisabolol. sigmaaldrich.comnih.gov This indicates that the L454 residue is a key determinant for product specificity. nih.gov

Sorghum Synthases (SbTPS1/SbTPS2) : Mutagenesis experiments revealed that three amino acids in the active site are critical for defining the product ratio of zingiberene to β-sesquiphellandrene. nih.gov Swapping these residues between the two enzymes could predictably alter their respective product profiles.

Maize Synthases (TPS4/TPS10) : The conversion of the product profile of TPS4 (produces mainly 7-epi-sesquithujene) to that of TPS10 was achieved by mutating 17 residues in the active site and two additional residues adjacent to the active site. mdpi.com This highlights that residues outside the immediate active site can also influence the final product outcome by affecting the active site's conformation. mdpi.com

These protein engineering studies not only deepen our understanding of the fundamental mechanisms of terpene biosynthesis but also open avenues for the customized production of valuable or novel sesquiterpenoid compounds. researchgate.netdntb.gov.ua

Enzyme Mutation(s) Effect on Product Profile
PmSTS L454G / L454ALost specificity for β-sesquiphellandrene; gained promiscuity, producing new hydroxylated sesquiterpenes (sesquicineole, sesquisabinene hydrate, α-bisabolol). sigmaaldrich.comnih.gov
SbTPS1/SbTPS2 Reciprocal mutations at 3 key sitesAltered the ratio of zingiberene to β-sesquiphellandrene. nih.gov
On080 (Rice) I294TGained the ability to produce β-sesquiphellandrene as a minor product, in addition to its primary product (E)-β-farnesene. oup.com

Q & A

Q. How can beta-sesquiphellandrene be isolated and purified from natural sources such as ginger or turmeric?

  • Methodological Answer : this compound is typically isolated via steam distillation or solvent extraction (e.g., ethyl acetate) followed by chromatographic separation. Gas chromatography-mass spectrometry (GC-MS) is used to identify fractions containing the compound, with purity verified via nuclear magnetic resonance (NMR) spectroscopy . Optimization of extraction parameters (e.g., temperature, solvent polarity) is critical to avoid degradation of thermolabile components .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer : Structural elucidation relies on 1^1H-NMR, 13^{13}C-NMR, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and stereochemistry. GC-MS with non-polar capillary columns (e.g., DB-5) is employed for quantification, while high-performance liquid chromatography (HPLC) with UV detection validates purity (>95%) .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

  • Methodological Answer : this compound is a lipophilic monoterpene (molecular weight: 204.36 g/mol, boiling point: ~208°C) with low water solubility. Its stability under varying pH and temperature conditions must be assessed prior to in vitro assays. Density functional theory (DFT) calculations can predict reactivity in different solvents .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina be applied to study this compound’s interaction with viral proteins?

  • Methodological Answer : AutoDock Vina is used to predict binding affinities between this compound and viral targets (e.g., SARS-CoV-2 spike protein). The workflow includes:
  • Protein structure preparation (PDB files, removal of water molecules).
  • Ligand optimization (Gaussian-based geometry minimization).
  • Grid box setup around active sites (e.g., catalytic residues).
  • Validation via molecular dynamics (MD) simulations using GROMACS to assess binding stability .

Q. What challenges arise in quantifying this compound in complex biological matrices?

  • Methodological Answer : Matrix effects (e.g., co-eluting lipids) in GC-MS require mitigation via solid-phase extraction (SPE) or derivatization. Internal standards (e.g., deuterated analogs) improve accuracy. Limits of detection (LOD) below 0.1 µg/mL are achievable with tandem mass spectrometry (LC-MS/MS) .

Q. How can synthetic routes for this compound be optimized for high yield and reproducibility?

  • Methodological Answer : A tandem arylation-multistep reduction-hydrolysis sequence is reported for synthesis. Key parameters include:
  • Catalytic hydrogenation conditions (e.g., Pd/C, H2_2 pressure).
  • Stereochemical control via chiral catalysts (e.g., BINOL-derived ligands).
  • Yield optimization through reaction kinetic modeling (e.g., Arrhenius plots) .

Q. What experimental designs are critical for validating this compound’s anti-inflammatory mechanisms in vitro?

  • Methodological Answer : Dose-response assays (e.g., LPS-induced macrophages) should include:
  • Positive controls (e.g., dexamethasone).
  • Measurement of cytokines (IL-6, TNF-α) via ELISA.
  • ROS scavenging assays (DCFH-DA probe).
  • Statistical validation via ANOVA with post-hoc Tukey tests .

Q. How do molecular dynamics simulations clarify this compound’s stability in lipid bilayers?

  • Methodological Answer : GROMACS simulations with OPLS force fields model diffusion coefficients and membrane permeability. Trajectory analysis (e.g., root-mean-square deviation, RMSD) assesses conformational stability over 100-ns simulations. Umbrella sampling calculates free energy profiles for bilayer penetration .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values) may stem from differences in cell lines, assay protocols, or compound purity. Meta-analyses using PRISMA guidelines and standardized reporting (e.g., MIAME for omics data) improve comparability .

Q. How can isotopic labeling enhance pharmacokinetic studies of this compound?

  • Methodological Answer : 14^{14}C-labeled this compound enables tracking of absorption/distribution in rodent models. Liquid scintillation counting quantifies tissue-specific bioavailability, while PET imaging with 11^{11}C-labeled analogs visualizes real-time biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.